molecular formula C12H15N3 B8629052 4-methyl-2-(1-piperazinyl)Benzonitrile

4-methyl-2-(1-piperazinyl)Benzonitrile

Cat. No.: B8629052
M. Wt: 201.27 g/mol
InChI Key: MRHMHYUGSKNAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-(1-piperazinyl)Benzonitrile is an organic compound with the molecular formula C12H15N3 It is a derivative of benzonitrile, where the benzene ring is substituted with a piperazine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1-piperazinyl)Benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzonitrile and piperazine.

    Reaction: The piperazine is reacted with 4-methylbenzonitrile under basic conditions. A common base used is potassium carbonate.

    Solvent: The reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    Temperature: The reaction mixture is heated to around 120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or ruthenium complexes can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1-piperazinyl)Benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The products vary depending on the electrophile used but generally include substituted piperazine derivatives.

Scientific Research Applications

4-methyl-2-(1-piperazinyl)Benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-2-(1-piperazinyl)Benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors in the central nervous system. This binding can modulate the activity of these receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-1-piperazinyl)methyl benzonitrile
  • 2-(4-Methylpiperazin-1-yl)benzonitrile
  • 4-(4-Methylpiperazin-1-yl)benzonitrile

Uniqueness

4-methyl-2-(1-piperazinyl)Benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and pharmacokinetic profiles, making it valuable for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-methyl-2-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C12H15N3/c1-10-2-3-11(9-13)12(8-10)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3

InChI Key

MRHMHYUGSKNAPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#N)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-4-methyl-benzonitrile was coupled to piperazine using Preparation 1A Buchwald chemistry to afford 4-(2-cyano-5-methyl-phenyl)-piperazine. 4-(2-cyano-5-methyl-phenyl)-piperazine is converted to 4(2-hydroxymethyl-5-methyl-phenyl)-piperazine in a manner similar to preparation 54A Steps 1 and 2.4-(2-Hydroxymethyl-5-methyl-phenyl)-piperazine was converted to the title compound in a manner similar to Preparation 60A except that pyrrolidine was used to displace the mesylate. LRMS (ESI+): 360.3 (M+1)
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